

# Application Notes & Protocols: High-Throughput Screening of Benzofuran Derivative Libraries

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *3-(4'-Bromophenyl) benzofuran*

Cat. No.: *B8711214*

[Get Quote](#)

## Introduction: The Benzofuran Scaffold and the Imperative for High-Throughput Screening

The benzofuran ring system is a privileged heterocyclic scaffold extensively found in natural products and synthetic compounds, forming the core of numerous biologically active molecules. [1][2][3] Derivatives of this versatile structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. [4][5][6][7] This has established the benzofuran motif as a critical starting point in modern medicinal chemistry and a focal point for the discovery of novel therapeutics.[8]

The exploration of such a vast and promising chemical space necessitates a departure from traditional, low-throughput evaluation methods. High-Throughput Screening (HTS) provides the requisite scale and efficiency, enabling the rapid assessment of large, diverse libraries of benzofuran derivatives against specific biological targets.[9] HTS integrates miniaturization, robotics, and sensitive detection methods to identify "hits"—compounds that modulate the target's activity in a desired manner—which serve as the starting point for lead optimization and drug development.[9]

This guide provides a comprehensive overview of the strategies and methodologies required to successfully design and execute HTS campaigns for benzofuran derivative libraries. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to navigate the complexities of assay development, execution, and data interpretation.

## Part 1: Assay Platform Selection and Development

The success of any HTS campaign is fundamentally dependent on the quality and robustness of the assay. The choice of technology must be tailored to the specific biological target and requires a deep understanding of the potential interactions between the assay system and the chemical library.

### Section 1.1: Aligning Assay Technology with Biological Targets

Benzofuran derivatives have been shown to interact with a wide range of biological targets.<sup>[2]</sup><sup>[5]</sup> The two most prominent target classes for which HTS is frequently employed are G-Protein Coupled Receptors (GPCRs) and protein kinases. The selection of an appropriate assay technology is dictated by the signaling mechanism of the target.

- **Protein Kinases:** As the second most important class of drug targets, protein kinases are a major focus of inhibitor screening.<sup>[10]</sup> Assays typically measure the enzymatic phosphorylation of a substrate or the binding of an inhibitor to the kinase's active site.
- **G-Protein Coupled Receptors (GPCRs):** Constituting over 30% of targets for FDA-approved drugs, GPCRs are critical for signal transduction.<sup>[11]</sup> HTS assays for GPCRs primarily monitor the downstream consequences of ligand binding, such as the fluctuation of second messengers (e.g., cAMP, Ca<sup>2+</sup>) or the recruitment of intracellular proteins like  $\beta$ -arrestin.<sup>[11]</sup><sup>[12]</sup><sup>[13]</sup>

### Section 1.2: A Comparative Overview of HTS Technologies

A variety of robust HTS technologies are available, each with distinct principles, advantages, and limitations. The choice often involves a trade-off between biological relevance, cost,

throughput, and susceptibility to compound interference.

Technology	Assay Principle	Typical Target Class	Advantages	Considerations & Potential for Interference
Fluorescence Polarization (FP)	Measures the change in rotational speed of a fluorescently labeled tracer upon binding to a larger molecule. [14][15]	Kinases, Nuclear Receptors, Protein-Protein Interactions (PPIs)	Homogeneous ("mix-and-read"), cost-effective, sensitive.[14][16]	Potential for interference from autofluorescent compounds or light scattering. Requires a high-purity fluorescent probe.[17]
AlphaScreen®/Alphascreen®	A bead-based proximity assay where excitation of a Donor bead generates singlet oxygen, which diffuses to an Acceptor bead, triggering a chemiluminescent signal.[18][19][20]	Kinases, GPCRs (cAMP), PPIs, Biomarker quantification.	Highly sensitive, no-wash format, versatile for various targets. [20][21]	Light-sensitive reagents. Potential for interference from compounds that absorb at excitation/emission wavelengths or quench singlet oxygen.[22]
Cell-Based Reporter Assays	Measures the activity of a reporter gene (e.g., luciferase, β-lactamase) whose expression is controlled by a target-responsive promoter.[23]	GPCRs, Nuclear Receptors, Transcription Factors.	High biological relevance, measures integrated cellular response.	Susceptible to cytotoxicity and compounds that directly inhibit the reporter enzyme (e.g., luciferase inhibitors).[24]
Cell-Based Calcium Flux	Monitors intracellular	Gq-coupled GPCRs.	Functional, kinetic (real-time)	Signal can be transient. Dyes

calcium mobilization, a common second messenger for Gq-coupled GPCRs, using calcium-sensitive fluorescent dyes.

[11][12]

data, highly relevant readout. [12]

can be toxic. Potential for interference from fluorescent compounds.

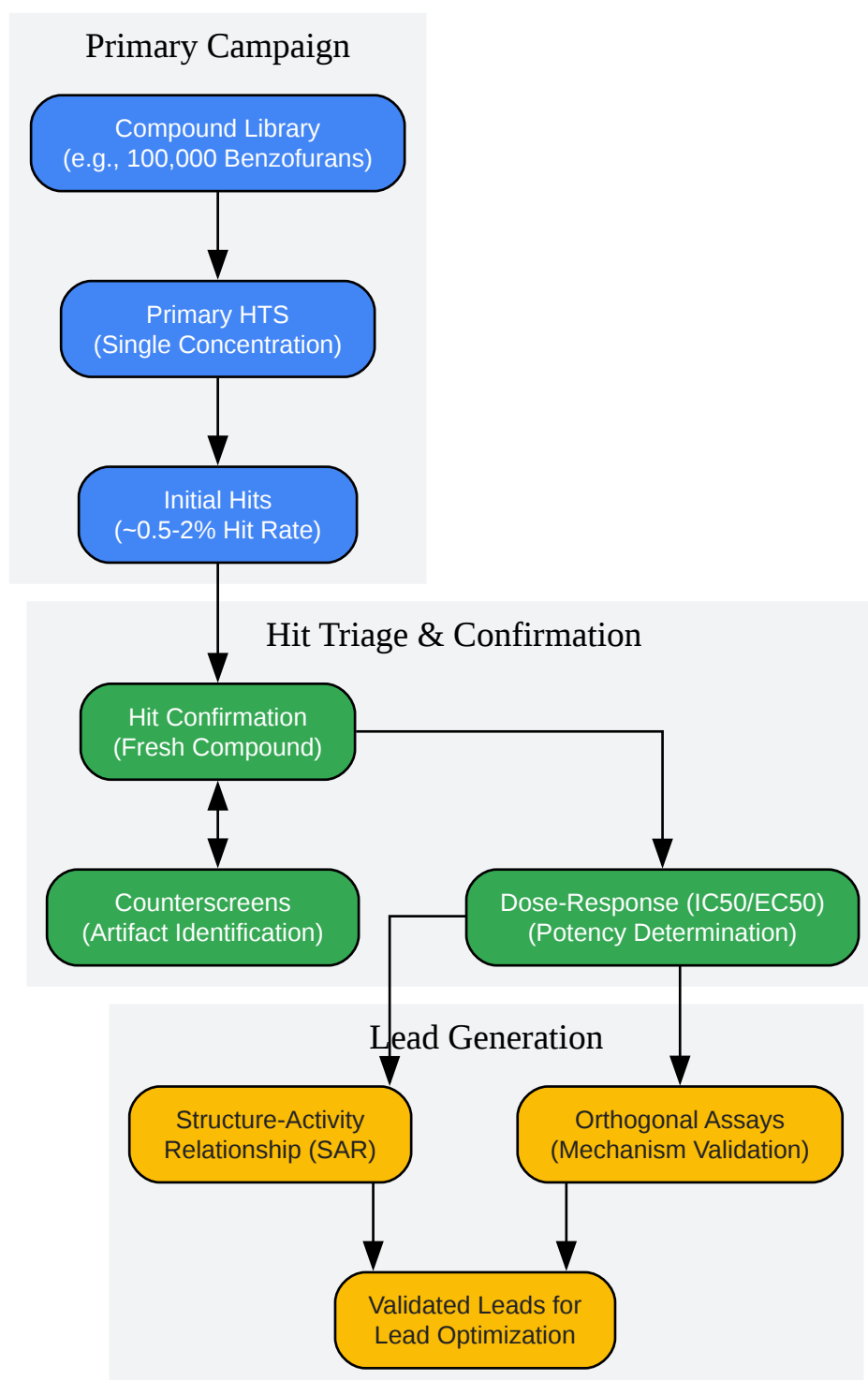
---

## Part 2: The HTS Screening Cascade: From Library to Validated Hit

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds while eliminating false positives. This structured workflow, known as the screening cascade, ensures that resources are focused on the most promising chemical matter.

### Section 2.1: The Screening Cascade Workflow

The cascade begins with a large-scale primary screen to identify initial "hits" and progresses through increasingly rigorous assays to confirm activity, determine potency, and eliminate artifacts.



[Click to download full resolution via product page](#)

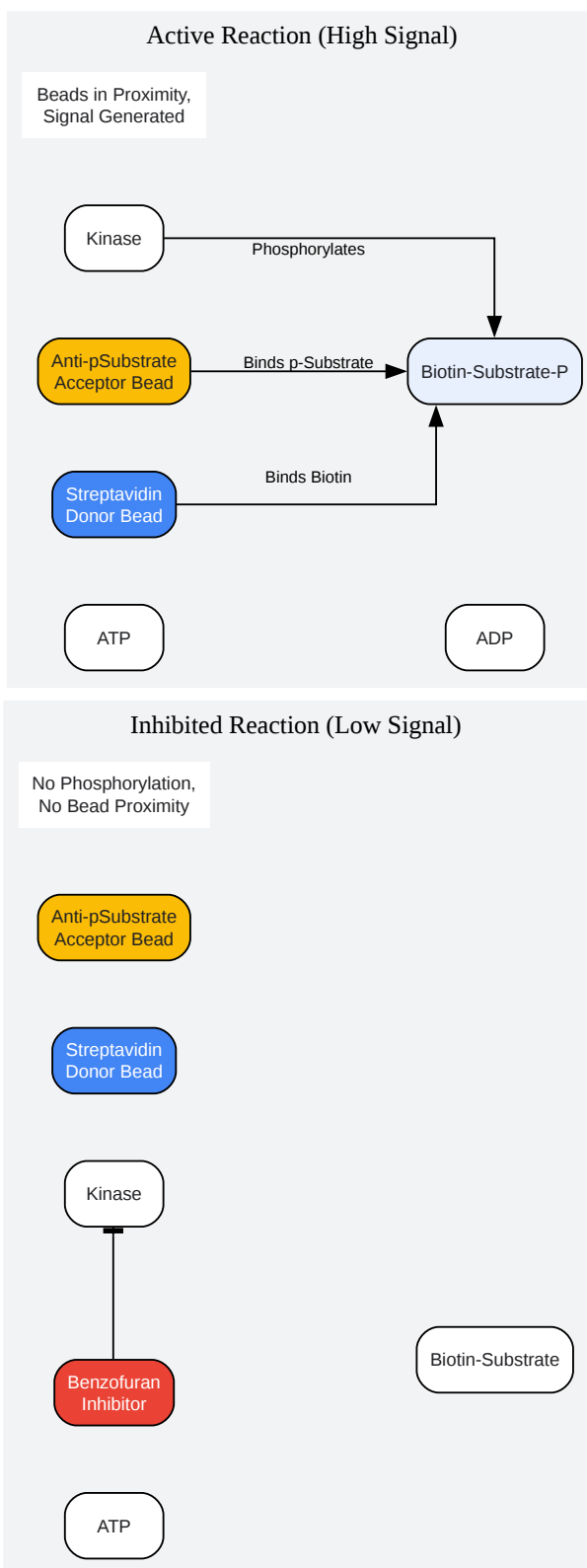
Caption: The High-Throughput Screening (HTS) Cascade.

## Section 2.2: Protocol - Primary HTS of a Benzofuran Library using AlphaScreen

This protocol details a primary screen to identify inhibitors of a hypothetical protein kinase using the AlphaScreen technology. This method is chosen for its high sensitivity and suitability for automation.[21]

**Objective:** To identify benzofuran derivatives that inhibit the phosphorylation of a biotinylated peptide substrate by a target kinase.

**Assay Principle:** In the absence of an inhibitor, the kinase phosphorylates the substrate. An anti-phospho-substrate antibody conjugated to an Acceptor bead and a streptavidin-coated Donor bead bind to the phosphorylated, biotinylated substrate, bringing the beads into proximity and generating a signal. An effective inhibitor prevents phosphorylation, keeping the beads separate and reducing the signal.[22]



[Click to download full resolution via product page](#)

Caption: Principle of the AlphaScreen Kinase Inhibition Assay.

## Materials:

- Target Kinase
- Biotinylated Substrate Peptide
- ATP
- Streptavidin-coated Donor Beads (PerkinElmer)
- Anti-phospho-substrate Antibody Acceptor Beads (PerkinElmer)
- Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
- Benzofuran derivative library (10 mM in DMSO)
- 384-well low-volume white microplates (e.g., Corning 3826)
- Automated liquid handling system
- Plate reader capable of AlphaScreen detection (e.g., EnVision® Multilabel Reader)

## Methodology:

- Compound Plating: Using an acoustic liquid handler (e.g., ECHO®), dispense 25 nL of each benzofuran derivative from the library stock plate into the assay plate. This results in a final assay concentration of 10 μM.
  - Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay performance and cost-effectiveness.[\[9\]](#)
- Enzyme/Substrate Addition: Prepare a master mix of Kinase and Biotinylated Substrate in assay buffer. Dispense 12.5 μL of this mix into each well of the assay plate.
- Initiate Reaction: Prepare a solution of ATP in assay buffer. Dispense 12.5 μL of the ATP solution to all wells to start the kinase reaction.
- Incubation: Seal the plates and incubate at room temperature for 60 minutes.

- **Detection:** Prepare a detection mix containing both Donor and Acceptor beads in assay buffer, handled under subdued green light.[22] Dispense 5  $\mu$ L of the detection mix to all wells.
- **Final Incubation:** Seal the plates, protect from light, and incubate for 60 minutes at room temperature to allow for bead binding.
- **Data Acquisition:** Read the plates on an AlphaScreen-capable plate reader.

## Section 2.3: Data Analysis and Hit Identification

Raw data from the HTS run must be normalized to account for plate-to-plate and well-to-well variability. The quality of the assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[25][26]

Z'-Factor Calculation:

The Z'-factor is calculated using the means ( $\mu$ ) and standard deviations ( $\sigma$ ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., potent known inhibitor) controls.[27]

$$Z' = 1 - (3\sigma_p + 3\sigma_n) / |\mu_p - \mu_n|$$

Z'-Factor Value	Assay Quality Interpretation
> 0.5	Excellent assay, suitable for HTS.[14][27]
0 to 0.5	Marginal assay, may require optimization.[27]
< 0	Poor assay, not suitable for screening.[27]

An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for a full-scale screening campaign.[21][28]

Hit Selection:

A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample wells. For an inhibition assay, a hit might be defined as any

compound that produces a signal lower than the mean signal of all test wells minus three times their standard deviation.

## Part 3: Essential Follow-Up: Counterscreening and Orthogonal Validation

A primary hit is not a validated lead. Benzofuran derivatives, like many heterocyclic scaffolds, can interfere with assay technologies, leading to false-positive results.[\[24\]](#) A rigorous counterscreening strategy is non-negotiable to ensure the integrity of the hit list.

### Section 3.1: The Imperative of Counterscreening

Counterscreens are designed to identify compounds that produce a signal through a mechanism independent of the biological target.[\[24\]](#)[\[29\]](#) For fluorescence- or luminescence-based assays, common artifacts include:

- **Compound Autofluorescence:** The compound itself emits light in the detection channel, which is a significant issue for many HCS formats.[\[30\]](#)[\[31\]](#) Choosing red-shifted fluorophores can sometimes mitigate this, as fewer library compounds fluoresce at longer wavelengths.[\[31\]](#)  
[\[32\]](#)
- **Assay Technology Inhibition:** Compounds may directly inhibit a component of the detection system, such as luciferase in a reporter assay.[\[24\]](#)[\[29\]](#)
- **Light Scattering/Quenching:** Precipitated compounds can scatter light, while colored compounds can absorb excitation or emission light, leading to false signals.

### Section 3.2: Protocol - A Counterscreen for AlphaScreen Interference

**Objective:** To identify compounds from the primary hit list that interfere with the AlphaScreen bead technology, rather than inhibiting the kinase.

**Methodology:**

- **Assay Setup:** The protocol is identical to the primary screen, with one critical exception: the target kinase is omitted from the reaction. In its place, a fixed, subsaturating amount of the

pre-phosphorylated biotinylated peptide is added.

- Rationale: In this format, a high signal is expected in all wells because the phosphorylated substrate will bring the Donor and Acceptor beads together. A compound that truly inhibits the kinase should have no effect in this assay.
- Interpretation: A compound that causes a decrease in signal in this counterscreen is flagged as an artifact. It is likely interfering with the bead proximity, quenching the signal, or disrupting the streptavidin-biotin interaction. These compounds are eliminated from further consideration.

## Section 3.3: Orthogonal Assay Validation

The final step in hit validation is to confirm the activity of the filtered, confirmed hits in an orthogonal assay. This assay should have a different technological principle from the primary screen to ensure the observed activity is not technology-dependent.[33] For example, if the primary screen was a biochemical AlphaScreen assay, a suitable orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding, or a cell-based assay measuring the inhibition of a downstream signaling event.

## Conclusion

The high-throughput screening of benzofuran derivative libraries is a powerful engine for modern drug discovery, capable of identifying novel chemical matter for challenging biological targets. Success in this endeavor is not merely a matter of scale or speed; it is built upon a foundation of rigorous scientific principles. By carefully selecting and optimizing assay technologies, implementing a logical screening cascade, and diligently pursuing artifact identification through robust counterscreening, researchers can navigate the complexities of HTS to uncover genuinely active compounds. The protocols and strategies outlined in this guide provide a framework for generating high-quality, reproducible data, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

## References

- Live Cell-Based GPCR & PDE HTS Assays. (n.d.). eENZYME LLC. Retrieved March 15, 2026, from [\[Link\]](#)

- Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Retrieved March 15, 2026, from [\[Link\]](#)
- The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved March 15, 2026, from [\[Link\]](#)
- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved March 15, 2026, from [\[Link\]](#)
- AlphaScreen. (n.d.). BMG LABTECH. Retrieved March 15, 2026, from [\[Link\]](#)
- Astudillo-Sánchez, P. D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Retrieved March 15, 2026, from [\[Link\]](#)
- On HTS: Z-factor. (2023, December 12). On HTS. Retrieved March 15, 2026, from [\[Link\]](#)
- High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved March 15, 2026, from [\[Link\]](#)
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved March 15, 2026, from [\[Link\]](#)
- Guo, K., et al. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Retrieved March 15, 2026, from [\[Link\]](#)
- Detection of tyrosine kinase activity in AlphaScreen mode. (n.d.). BMG Labtech. Retrieved March 15, 2026, from [\[Link\]](#)
- Egan, P., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. Retrieved March 15, 2026, from [\[Link\]](#)
- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved March 15, 2026, from [\[Link\]](#)
- Wang, G., et al. (2012). A high-throughput screening system for G-protein-coupled receptors using  $\beta$ -lactamase enzyme complementation technology. Acta Pharmacologica Sinica. Retrieved March 15, 2026, from [\[Link\]](#)

- Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Creoptix. Retrieved March 15, 2026, from [\[Link\]](#)
- Al-Ostath, A., et al. (2023). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Future Medicinal Chemistry. Retrieved March 15, 2026, from [\[Link\]](#)
- AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. Retrieved March 15, 2026, from [\[Link\]](#)
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved March 15, 2026, from [\[Link\]](#)
- Study of Benzofuran Derivatives and their Biological Significance. (2023, May). International Journal of Scientific Development and Research. Retrieved March 15, 2026, from [\[Link\]](#)
- Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs. Retrieved March 15, 2026, from [\[Link\]](#)
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved March 15, 2026, from [\[Link\]](#)
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). Der Pharma Chemica. Retrieved March 15, 2026, from [\[Link\]](#)
- Unlocking High-Throughput Screening Strategies. (2025, January 20). Evotec. Retrieved March 15, 2026, from [\[Link\]](#)
- Hiremathad, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Retrieved March 15, 2026, from [\[Link\]](#)
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 23). ResearchGate. Retrieved March 15, 2026, from [\[Link\]](#)
- Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Retrieved March 15, 2026, from [\[Link\]](#)

- Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins DiscoverX. Retrieved March 15, 2026, from [\[Link\]](#)
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 15, 2026, from [\[Link\]](#)
- Knowledge-Based Approaches to Off-Target Screening. (2014). Methods in Molecular Biology. Retrieved March 15, 2026, from [\[Link\]](#)
- Beverly, M., et al. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Retrieved March 15, 2026, from [\[Link\]](#)
- Z-factor. (n.d.). Wikipedia. Retrieved March 15, 2026, from [\[Link\]](#)
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres. Retrieved March 15, 2026, from [\[Link\]](#)
- Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Retrieved March 15, 2026, from [\[Link\]](#)
- Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [\[Link\]](#)
- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). Molecules. Retrieved March 15, 2026, from [\[Link\]](#)
- Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved March 15, 2026, from [\[Link\]](#)
- Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual. Retrieved March 15, 2026, from [\[Link\]](#)
- Screening and Design in Drug Discovery. (n.d.). Longdom Publishing. Retrieved March 15, 2026, from [\[Link\]](#)
- High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 15, 2026, from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [[pubs.rsc.org](https://pubs.rsc.org/)]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org/)]
- 4. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [[pubs.rsc.org](https://pubs.rsc.org/)]
- 6. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 10. High-throughput screening for kinase inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 13. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [[celtarys.com](https://celtarys.com)]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. [nanomicronspheres.com](https://nanomicronspheres.com) [[nanomicronspheres.com](https://nanomicronspheres.com)]
- 16. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]
- 17. Establishing and optimizing a fluorescence polarization assay [[moleculardevices.com](https://moleculardevices.com)]

- [18. bmglabtech.com \[bmglabtech.com\]](https://www.bmglabtech.com)
- [19. AlphaLISA and AlphaScreen No-wash Assays | Revvity \[revvity.com\]](#)
- [20. berthold.com \[berthold.com\]](https://www.berthold.com)
- [21. Development of a HTS-Compatible Assay for the Discovery of Uik1 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. bmglabtech.com \[bmglabtech.com\]](https://www.bmglabtech.com)
- [23. A high-throughput screening system for G-protein-coupled receptors using  \$\beta\$ -lactamase enzyme complementation technology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. sygnaturediscovery.com \[sygnaturediscovery.com\]](https://www.sygnaturediscovery.com)
- [25. assay.dev \[assay.dev\]](https://assay.dev)
- [26. Z-factor - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad \[graphpad.com\]](#)
- [28. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [29. Counter-Screen Service - Creative Biolabs \[dataverify.creative-biolabs.com\]](https://dataverify.creative-biolabs.com)
- [30. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [31. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [32. Tips to Minimize Autofluorescence - FluoroFinder \[fluorofinder.com\]](https://www.fluorofinder.com)
- [33. Unlocking High-Throughput Screening Strategies - Evotec \[evotec.com\]](https://www.evotec.com)
- To cite this document: BenchChem. [Application Notes & Protocols: High-Throughput Screening of Benzofuran Derivative Libraries]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8711214/docs#application-notes-protocols-high-throughput-screening-of-benzofuran-derivative-libraries>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)